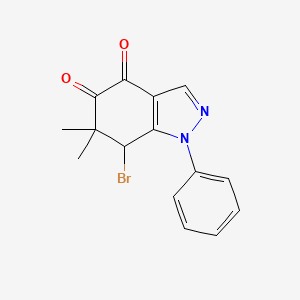
7-bromo-6,6-dimethyl-1-phenyl-7H-indazole-4,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-bromo-6,6-dimethyl-1-phenyl-7H-indazole-4,5-dione is a synthetic compound belonging to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring This compound is characterized by the presence of a bromine atom, two methyl groups, and a phenyl group attached to the indazole core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-6,6-dimethyl-1-phenyl-7H-indazole-4,5-dione typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of 6,6-dimethyl-1-phenyl-7H-indazole-4,5-dione using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
7-bromo-6,6-dimethyl-1-phenyl-7H-indazole-4,5-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form different derivatives with altered electronic properties.
Oxidation Reactions: Oxidation can lead to the formation of new functional groups on the indazole ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indazole derivatives, while reduction can produce different reduced forms of the compound.
科学的研究の応用
7-bromo-6,6-dimethyl-1-phenyl-7H-indazole-4,5-dione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anticancer, anti-inflammatory, and antimicrobial properties.
Materials Science: The compound is explored for its use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in studies to understand its interactions with biological targets and its effects on cellular processes.
作用機序
The mechanism of action of 7-bromo-6,6-dimethyl-1-phenyl-7H-indazole-4,5-dione involves its interaction with specific molecular targets. The bromine atom and the indazole core play crucial roles in binding to target proteins or enzymes, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application, but common targets include kinases, receptors, and enzymes involved in cellular signaling pathways .
類似化合物との比較
Similar Compounds
6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid: Known for its anticancer and antiangiogenic properties.
2H-indazoles: These compounds have diverse applications in medicinal chemistry and materials science.
Uniqueness
7-bromo-6,6-dimethyl-1-phenyl-7H-indazole-4,5-dione is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new drugs and materials with tailored properties.
特性
CAS番号 |
62775-22-8 |
|---|---|
分子式 |
C15H13BrN2O2 |
分子量 |
333.18 g/mol |
IUPAC名 |
7-bromo-6,6-dimethyl-1-phenyl-7H-indazole-4,5-dione |
InChI |
InChI=1S/C15H13BrN2O2/c1-15(2)13(16)11-10(12(19)14(15)20)8-17-18(11)9-6-4-3-5-7-9/h3-8,13H,1-2H3 |
InChIキー |
YCCJCHYJLVSDEO-UHFFFAOYSA-N |
正規SMILES |
CC1(C(C2=C(C=NN2C3=CC=CC=C3)C(=O)C1=O)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{2-Hydroxy-3-[(4-phenylbutan-2-yl)amino]propoxy}phenol](/img/structure/B14511064.png)
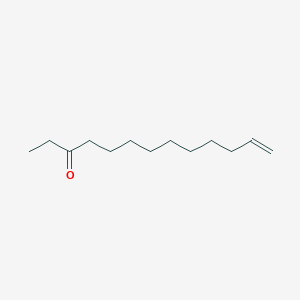
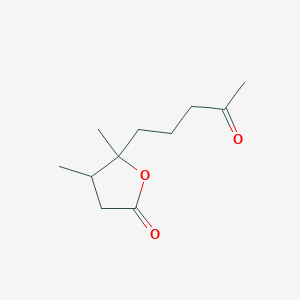

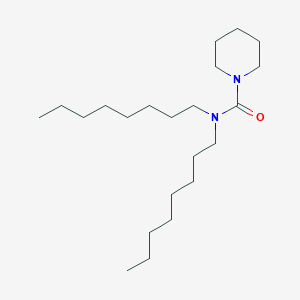
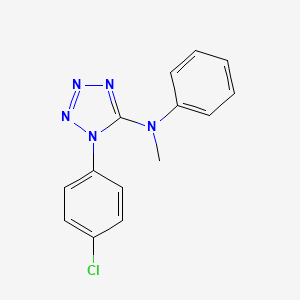
![(3S,9aS)-9-Methyl-3-phenyl-9,9a-dihydro-3H-[1,2]dioxino[3,4-b]indole](/img/structure/B14511108.png)
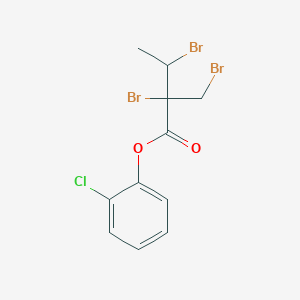
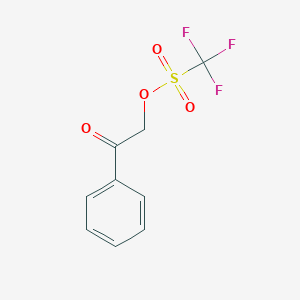
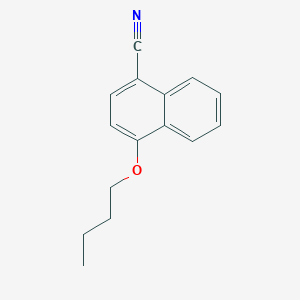
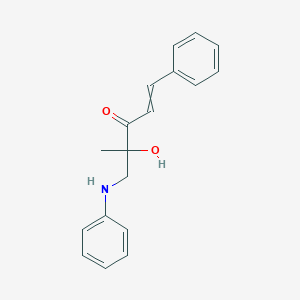
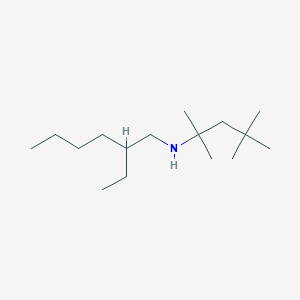

![1-[2-(4-Methylphenyl)ethyl]naphthalene](/img/structure/B14511155.png)
